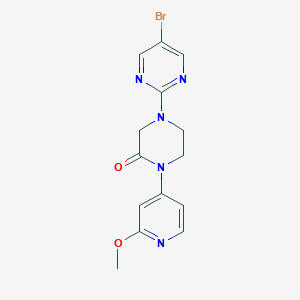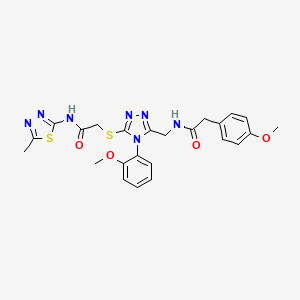
1-(4,6-diméthylpyrimidin-2-yl)-5-méthyl-N-phényl-1H-pyrazole-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound features a pyrimidine ring fused with a pyrazole ring, which is further substituted with a phenyl group and a carbothioamide moiety. This unique structure imparts the compound with distinctive chemical and biological properties.
Applications De Recherche Scientifique
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with a thiolating agent such as Lawesson’s reagent to introduce the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the carbothioamide group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Mécanisme D'action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.
1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid chloride: Another precursor used in the synthesis.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A structurally related compound with different functional groups.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is unique due to its combination of a pyrimidine and pyrazole ring system with a carbothioamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenylpyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-11-9-12(2)20-17(19-11)22-13(3)15(10-18-22)16(23)21-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDCJBRHBIMYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C(=S)NC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2502889.png)

![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)
![7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)
![11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2502894.png)
![ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2502898.png)
methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)
![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2502906.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2502908.png)
